

4-Chloro-3-nitrotoluene melting point and boiling point

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloro-3-nitrotoluene

Cat. No.: B146361

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Properties of **4-Chloro-3-nitrotoluene**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, specifically the melting and boiling points, of **4-Chloro-3-nitrotoluene**. It includes detailed experimental protocols for the determination of these properties and visual diagrams to illustrate key workflows and synthesis pathways relevant to professionals in research and drug development.

Physicochemical Data of 4-Chloro-3-nitrotoluene

4-Chloro-3-nitrotoluene is an organic compound with the chemical formula $C_7H_6ClNO_2$.^[1] At room temperature, it exists as a yellow to pale orange solid or a clear yellow liquid.^{[1][2]} The quantitative physical and chemical properties are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₇ H ₆ CINO ₂	[1][3][4]
Molecular Weight	171.58 g/mol	[1][3]
CAS Number	89-60-1	[1][3]
IUPAC Name	1-chloro-4-methyl-2-nitrobenzene	[1][4]
Appearance	Yellow to pale orange solid; Clear yellow liquid	[1][2]
Melting Point	7 °C (literature value)[2][5]; 34.00 °C[1]	[1][2][5]
Boiling Point	260 °C at 745 mmHg (literature value)[2][5]; 266.00 °C[1]	[1][2][5]
Density	1.297 g/mL at 25 °C (literature value)[2][5]; 1.3560 g/cm ³ [1]	[1][2][5]
Refractive Index	n _{20/D} 1.558 (literature value)	[2][5]

Experimental Protocols for Property Determination

The determination of a compound's melting and boiling points are fundamental laboratory techniques used to identify a substance and assess its purity.[6] A pure substance typically has a sharp melting point range of one to two degrees, while impurities tend to lower and broaden this range.[7]

Melting Point Determination (Capillary Method)

This method involves heating a small sample in a capillary tube and observing the temperature range over which it melts.[8]

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Fisher-Johns) or a Thiele tube setup[7]

- Glass capillary tubes (one end sealed)[9]
- Thermometer
- Sample of **4-Chloro-3-nitrotoluene** (must be dry and powdered)[8][9]

Procedure:

- Sample Preparation: A small amount of the solid **4-Chloro-3-nitrotoluene** is introduced into the open end of a capillary tube.[10] The tube is then tapped gently to cause the solid to fall to the closed end, and further compacted by dropping it through a long narrow tube to achieve a sample height of 2-3 mm.[9]
- Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.[7][9]
- Heating and Observation:
 - For an unknown melting point, a rapid initial heating can be performed to determine an approximate range.[10]
 - For a precise measurement, the apparatus is heated slowly, at a rate of about 2°C per minute, starting from a temperature approximately 15°C below the expected melting point. [9][10]
- Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears, and the temperature at which the entire sample has melted into a clear liquid. This range is the melting point of the sample.

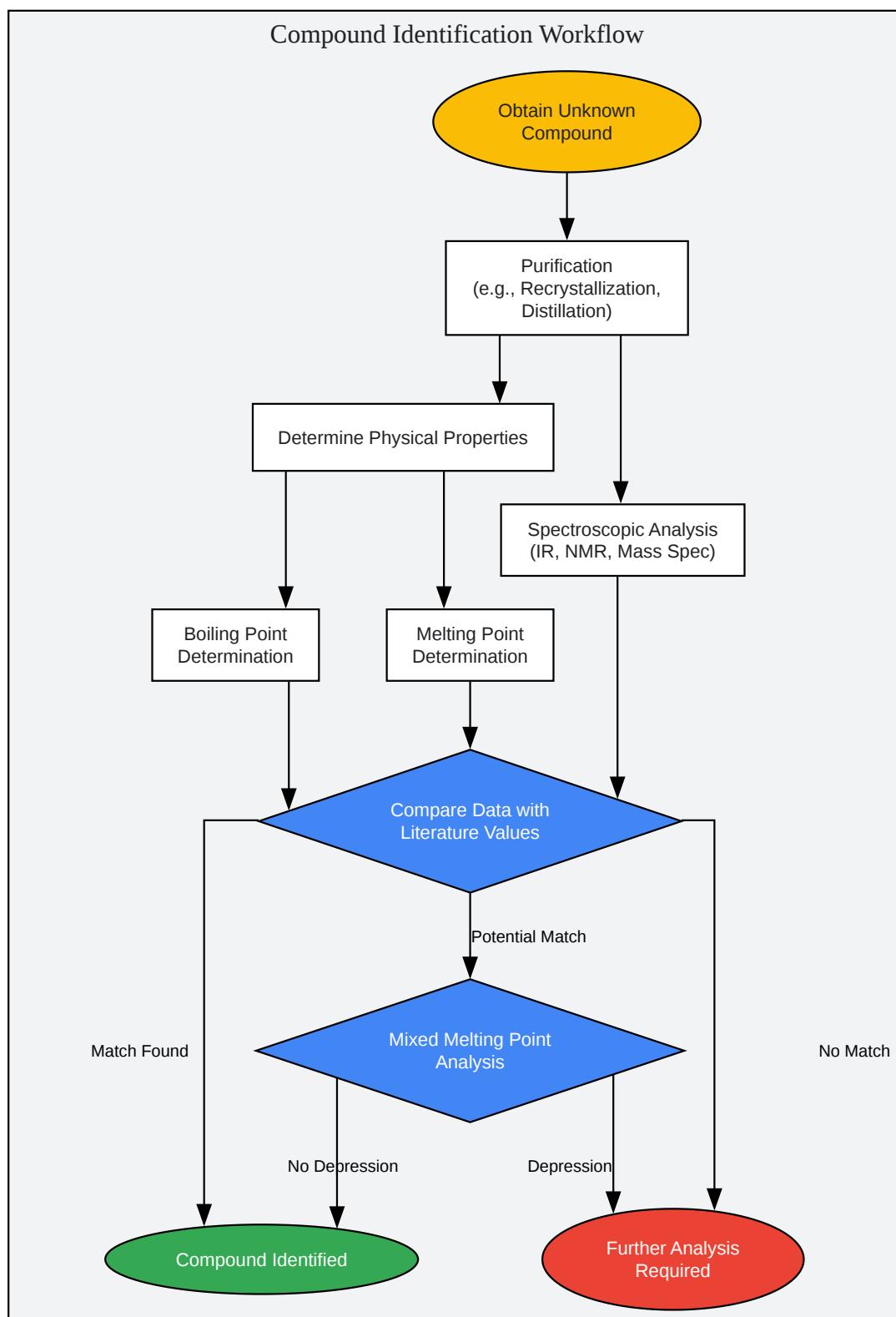
Boiling Point Determination (Capillary Method)

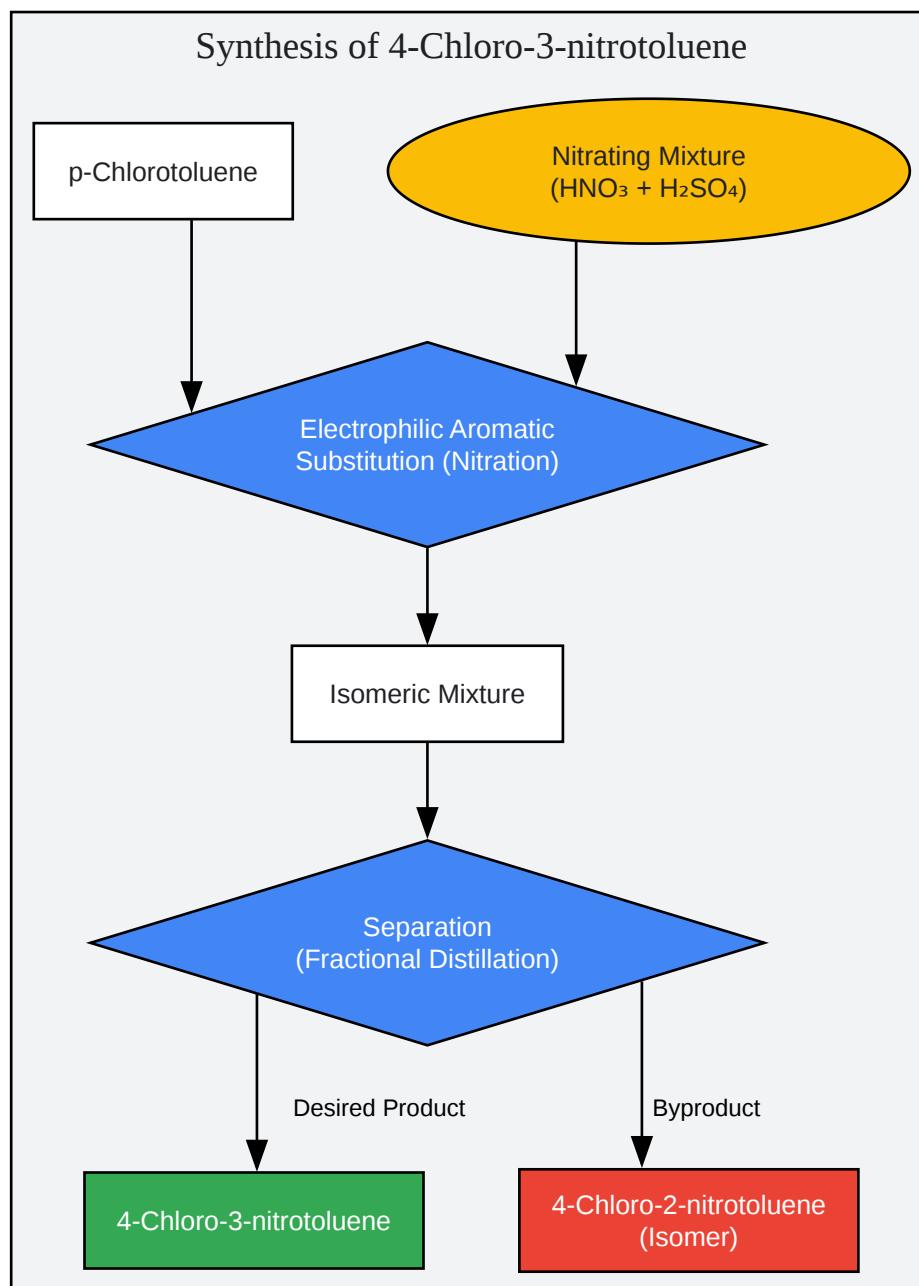
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[11] The Thiele tube method is a common and efficient technique that requires a small amount of the substance.[12]

Apparatus:

- Thiele tube or other heating apparatus (e.g., MelTemp)[13][14]

- Small test tube (e.g., Durham tube)[12]
- Capillary tube (one end sealed)[11]
- Thermometer[6]
- Liquid sample of **4-Chloro-3-nitrotoluene**
- Heating medium (e.g., mineral oil)[12]


Procedure:


- Sample Preparation: A few milliliters of the liquid are placed in a small test tube.[6] A capillary tube, with its sealed end facing upwards, is placed inside the test tube containing the liquid. [12][14]
- Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[12] This assembly is then immersed in a Thiele tube filled with a heating medium like mineral oil.[12][14]
- Heating and Observation: The apparatus is heated gently.[11] As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles. The heating continues until a continuous and vigorous stream of bubbles emerges from the open end of the capillary tube. [12]
- Data Recording: The heat source is then removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[12][14] It is also recommended to record the barometric pressure for accuracy.[11]

Mandatory Visualizations

Logical Workflow for Compound Identification

The following diagram illustrates a logical workflow for identifying an unknown chemical compound, incorporating the determination of its physical properties as a key step.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 4-Chloro-3-nitrotoluene | 89-60-1 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. 4-Chloro-3-nitrotoluene | C7H6ClNO2 | CID 6976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Chloro-3-nitrotoluene , 97% , 89-60-1 - CookeChem [cookechem.com]
- 6. cdn.juniata.edu [cdn.juniata.edu]
- 7. Determination of Melting Point [wiredchemist.com]
- 8. westlab.com [westlab.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. phillysim.org [phillysim.org]
- 14. vijaynazare.weebly.com [vijaynazare.weebly.com]
- To cite this document: BenchChem. [4-Chloro-3-nitrotoluene melting point and boiling point]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b146361#4-chloro-3-nitrotoluene-melting-point-and-boiling-point>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com